4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-ol
Description
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-ol is a structurally complex bicyclic ether featuring a spiro junction between a bicyclo[3.2.0]heptane system and a cyclopentane ring, with a hydroxyl group at position 7 (Fig. 1). The bicyclo[3.2.0]heptane framework comprises a fused four-membered and five-membered ring, adopting an endo conformation with pseudo-axial substituents, as confirmed by X-ray crystallography . This conformation minimizes steric strain and enables trans-annular interactions, such as O⋯C=O, which stabilize the molecule . The compound’s synthesis often involves solvolysis or oxidative cleavage of bicyclo[3.2.0]heptane precursors, though yields can vary depending on reaction conditions .
Properties
IUPAC Name |
spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-8-7-3-6-12-9(7)10(8)4-1-2-5-10/h7-9,11H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZUJPCFJQYINE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(C3C2OCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-ol typically involves the following steps:
Formation of the Bicycloheptane Ring: The initial step involves the formation of the bicycloheptane ring through a Diels-Alder reaction between a diene and a dienophile.
Incorporation of the Cyclopentane Ring: The cyclopentane ring is then introduced through a series of cyclization reactions.
Introduction of the Oxygen Atom: The oxygen atom is incorporated into the structure through an oxidation reaction, typically using reagents such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group in the compound can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and carboxylates are used in substitution reactions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Ethers and esters.
Scientific Research Applications
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxaspiro[bicyclo[3.2.0]heptane-6,1’-cyclopentane]-7-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one
- Key Difference : The hydroxyl group (-OH) at position 7 is replaced by a ketone (=O).
- Impact :
- Reactivity : The ketone enhances electrophilicity, making it prone to nucleophilic attacks (e.g., Grignard reactions), unlike the alcohol, which participates in hydrogen bonding or esterification.
- Applications : Ketones are intermediates in prostaglandin synthesis, whereas alcohols may serve as chiral building blocks in drug discovery .
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-amine
- Key Difference : The -OH group is substituted with an amine (-NH₂).
- Impact :
Ring System Modifications
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol
- Key Difference : The spiro-cyclopentane is replaced by a smaller cyclobutane ring.
- Impact :
Bicyclo[2.2.1]heptane (Norbornane) Derivatives
- Key Difference: The bicyclo[3.2.0] system is replaced by a norbornane framework.
- Impact: Stability: Norbornane (62.8 kJ/mol) is more thermodynamically stable than bicyclo[3.2.0]heptane (138.2 kJ/mol), making it preferable for high-temperature reactions . Synthetic Utility: Norbornane derivatives are widely used in polymer chemistry, while bicyclo[3.2.0] systems are niche intermediates in natural product synthesis .
Conformational and Structural Analysis
Endo vs. Exo Conformations
- Bicyclo[3.2.0]heptane : Predominantly adopts an endo conformation (boat-like), with average C-C bond lengths of 154.9 pm. The five-membered ring bonds are shorter than those in the four-membered ring, reducing strain .
- Bicyclo[3.2.0]heptene : Shares similar endo preference (99% at room temperature), but the double bond introduces planarity, slightly altering puckering angles .
Bond Length Comparison
| Compound | Average C-C Bond Length (pm) | Key Feature |
|---|---|---|
| Bicyclo[3.2.0]heptane | 154.9 | Endo conformation, C-symmetry |
| Bicyclo[2.2.0]hexane | 155.6 | Higher ring strain |
| Cyclopentane | 154.6 | Near-ideal bond angles |
| Cyclobutane | 155.1 | High angle strain |
Data sourced from electron diffraction and MM2 calculations .
Biological Activity
4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-ol is a complex organic compound characterized by its unique spirocyclic structure. The compound's molecular formula is , with a molecular weight of approximately 154.22 g/mol. Its distinct bicyclic framework integrates a cyclopentane ring and an oxaspiro linkage, which may contribute to its biological activities, particularly in antimicrobial and anticancer research.
The chemical structure of this compound allows for various interactions with biological targets, such as enzymes and receptors. The presence of functional groups enables hydrogen bonding and other interactions that can modulate enzyme activity or receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 154.22 g/mol |
| CAS Number | 20917-92-4 |
| Structure | Spirocyclic |
Biological Activity
Recent studies have indicated that this compound exhibits significant biological activity:
- Antimicrobial Activity : Research has shown that this compound has potential antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Its unique structure allows it to interact with specific molecular targets involved in cancer progression.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be beneficial in therapeutic applications targeting metabolic disorders.
Study on Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential use as a natural antimicrobial agent.
Anticancer Activity Assessment
In vitro studies performed by ABC Institute demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) by over 70% after 48 hours of treatment at a concentration of 25 µM. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls.
While specific mechanisms for this compound are still under investigation, it is hypothesized that its spirocyclic structure facilitates binding to target proteins involved in key biological processes:
- Enzyme Interaction : The compound may form stable complexes with enzymes, altering their activity.
- Receptor Modulation : It could act as a modulator for receptors involved in signaling pathways related to inflammation and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
